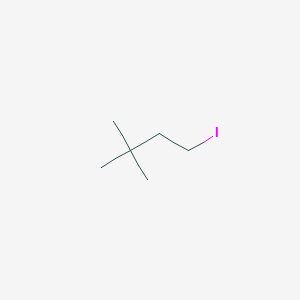

1-Iodo-3,3-dimethylbutane

Übersicht

Beschreibung

Synthesis Analysis

While the synthesis of 1-Iodo-3,3-dimethylbutane is not explicitly described in the papers, the reaction of 2,3-dimethyl-buta-1,3-diene with iodine monochloride mentioned in paper could potentially be adapted for the synthesis of 1-Iodo-3,3-dimethylbutane by using appropriate reactants and conditions. The paper discusses the formation of various halogenated products from reactions with halogens, which suggests that halogenation is a viable pathway for synthesizing halogenated butanes.

Molecular Structure Analysis

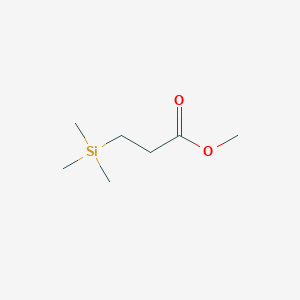

The molecular structure of 1-Iodo-3,3-dimethylbutane can be inferred to some extent from the studies of related compounds. For example, the paper on the molecular structures of 1,1-dimethylsilacyclobutane and 1,1,3,3-tetramethyl-1,3-disilacyclobutane provides data on the bond lengths and angles in similar silicon-containing four-membered rings. Although the presence of iodine in 1-Iodo-3,3-dimethylbutane would lead to differences in bond lengths and angles due to the larger atomic radius and different electronegativity of iodine compared to silicon or carbon, the general trends in molecular geometry could be somewhat comparable.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1-Iodo-3,3-dimethylbutane. However, organohalogen compounds, such as those discussed in paper , typically undergo nucleophilic substitution reactions where the halogen atom is replaced by another nucleophile. Additionally, the presence of the iodine atom would make 1-Iodo-3,3-dimethylbutane susceptible to elimination reactions, potentially forming alkenes under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-3,3-dimethylbutane can be hypothesized based on the properties of related compounds. For instance, the paper on anionic polymerization of 2,3-dimethylbutadiene suggests that steric hindrance plays a significant role in the behavior of bulky molecules. This implies that 1-Iodo-3,3-dimethylbutane, with its bulky iodine atom and two methyl groups, would likely have a higher boiling point and lower reactivity in certain reactions compared to less substituted butanes. The paper on the crystal structure of a dimethyl cyclobutane derivative also indicates that intermolecular interactions, such as hydrogen bonding and van der Waals forces, are important in the stabilization of molecular structures, which would be relevant to the physical properties of 1-Iodo-3,3-dimethylbutane, such as melting and boiling points, solubility, and crystal packing.

Wissenschaftliche Forschungsanwendungen

Gamma Radiolysis of Hydrocarbons : Research by Castello, Grandi, and Munari (1974) explored the gamma radiolysis of 2,3-dimethylbutane, a compound structurally related to 1-Iodo-3,3-dimethylbutane. This study focused on understanding the formation of alkyl iodides under irradiation, providing insights into the reactivity of similar branched hydrocarbons under gamma radiolysis (Castello, Grandi, & Munari, 1974).

Dynamics in Plastic Crystalline Phases : Carignani et al. (2018) examined the dynamics of dimethylbutanols, including 3,3-dimethylbutan-1-ol, in liquid and plastic crystalline phases. This research offers insights into molecular motions and self-diffusion in compounds similar to 1-Iodo-3,3-dimethylbutane, which could have implications for material science applications (Carignani et al., 2018).

Radical Yields in Radiolysis : Schuler and Wojnárovits (2003) investigated the distribution of radicals produced in the radiolysis of 2,3-dimethylbutane and other branched hydrocarbons. This study contributes to understanding the chemical behavior of branched hydrocarbons like 1-Iodo-3,3-dimethylbutane under radiolytic conditions (Schuler & Wojnárovits, 2003).

Calorimetric Study of Glassy States : Adachi, Suga, and Seki (1971) conducted a calorimetric study of 2,3-dimethylbutane, exploring phase changes in crystalline and glassy-crystalline states. This research is relevant to understanding the physical properties of similar compounds, such as 1-Iodo-3,3-dimethylbutane, in different states (Adachi, Suga, & Seki, 1971).

Vibrational and Conformational Analysis : Crowder (1993) analyzed 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane for vibrational and conformational properties. These findings can inform research on the vibrational behavior of similar molecules like 1-Iodo-3,3-dimethylbutane (Crowder, 1993).

Safety and Hazards

The compound is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

1-Iodo-3,3-dimethylbutane is a chemical compound with the molecular formula C6H13I

Mode of Action

It is known that iodinated compounds like this can participate in nucleophilic substitution reactions . In such reactions, the iodine atom can be replaced by a nucleophile, leading to the formation of a new compound .

Eigenschaften

IUPAC Name |

1-iodo-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKFLSQIGYRZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564440 | |

| Record name | 1-Iodo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3,3-dimethylbutane | |

CAS RN |

15672-88-5 | |

| Record name | 1-Iodo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

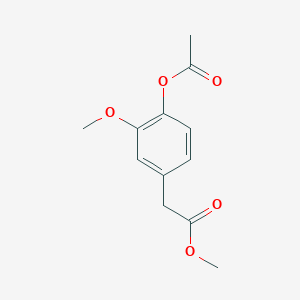

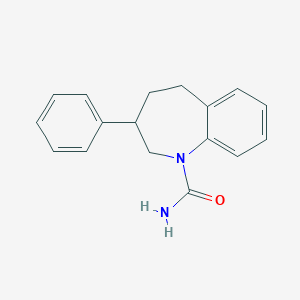

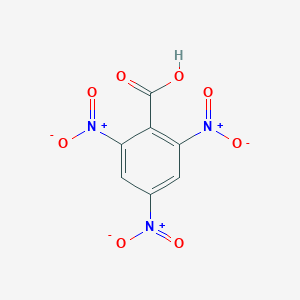

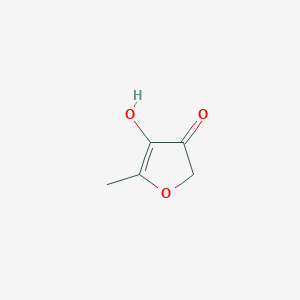

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.